Broussonin B

Neurotrophic activity PC-12 cells Neurite outgrowth

Researchers requiring a proteasome inhibitor devoid of estrogenic off-target effects often encounter compounds with confounding pharmacological profiles. Broussonin B (≥98% HPLC) resolves this by providing selective chymotrypsin-like proteasome inhibition (IC50=178 nM) without estrogen receptor binding. • Induces neurite outgrowth in PC-12 cells at 50 μg/mL, enabling neurotrophic mechanism studies. • Blocks VEGFR-2-mediated angiogenesis at 10-20 μM, suitable for oncology and vascular biology research. • Supplied with full analytical documentation (COA, NMR, HPLC) for regulatory-compliant procurement.

Molecular Formula C16H18O3
Molecular Weight 258.31 g/mol
Cat. No. B041139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBroussonin B
Synonymsbroussonin B
Molecular FormulaC16H18O3
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)CCCC2=CC=C(C=C2)O
InChIInChI=1S/C16H18O3/c1-19-16-11-15(18)10-7-13(16)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3
InChIKeyCJJJQWAYMRTLJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Broussonin B: Compound Overview


Broussonin B (CAS: 73731-86-9, C16H18O3, MW 258.31) is a 1,3-diarylpropane-type phenolic compound originally isolated as a phytoalexin from diseased paper mulberry (Broussonetia kazinoki, Moraceae) [1]. It has also been identified in Broussonetia papyrifera bark and Anemarrhena asphodeloides rhizomes [2][3]. Broussonin B is commercially available as a high-purity reference standard (≥98% by HPLC) from multiple vendors, with typical pricing in the range of $200–$500 per 10 mg . Unlike its close structural isomer broussonin A, which exhibits estrogenic activity via estrogen receptor binding, broussonin B demonstrates a distinct pharmacological profile centered on proteasome inhibition, neurotrophic induction, and anti-angiogenic effects without reported estrogenic activity [1].

Proteasome inhibition Non-estrogenic diarylpropane scaffold for chymotrypsin-like proteasome studies
Neurotrophic mechanism Induces neurite outgrowth in PC-12 cells; activity comparable to most potent co-isolated compounds
Angiogenesis signaling Suppresses VEGF-A-stimulated endothelial responses without estrogen receptor confounding
Analytical reference High-purity reference standard with documented physicochemical profile and multi-solvent solubility

Why Generic Substitution Fails for Broussonin B


Within the 1,3-diarylpropane class isolated from Broussonetia species, compounds exhibit dramatically divergent target engagement and functional activities that preclude simple interchange. Broussonin B (IC50 = 178 nM against chymotrypsin-like proteasome activity) shows meaningful proteasome inhibition, whereas structurally related broussonin C displays potent tyrosinase inhibition (monophenolase IC50 = 0.43 μM, diphenolase IC50 = 0.57 μM) but no reported proteasome activity [1][2]. Broussonin A demonstrates estrogen receptor binding activity absent in broussonin B . Kazinol derivatives from the same botanical source exhibit distinct tyrosinase inhibitory profiles (IC50 range: 0.57–26.9 μM) unrelated to broussonin B's neurotrophic mechanism [3]. These divergent structure-activity relationships underscore that broussonin B cannot be substituted with nominal in-class analogs without fundamentally altering the biological question under investigation.

Broussonin A Estrogen receptor binding activity absent in broussonin B; may introduce estrogenic confounding in angiogenesis or neurotrophic studies
Broussonin C Potent tyrosinase inhibitor with no reported proteasome activity; target engagement fundamentally differs from broussonin B
Kazinol derivatives Variable tyrosinase inhibitory profiles unrelated to neurotrophic or proteasome pathways; distinct mechanism of action

Broussonin B Comparative Evidence Guide


Neurotrophic Activity in PC-12 Cells

In a direct head-to-head comparison using PC-12 rat pheochromocytoma cells, broussonin B (compound 3) induced neurite outgrowth at 50 μg/mL, equivalent to compounds 1 (2,6,4′-trihydroxy-4-methoxybenzophenone) and 2 (7-hydroxy-3-(4-hydroxybenzyl)chroman), while compound 4 (cis-hinokiresinol) was less active at the same concentration [1][2]. This parallel neurotrophic potency among compounds 1–3, contrasted with the reduced activity of compound 4, demonstrates that broussonin B possesses activity comparable to the most potent neurotrophic compounds in this isolation series.

Neurite Outgrowth (PC-12)
Head-to-head
Broussonin B (50 μg/mL) induced neurite outgrowth equivalent to compounds 1 and 2; compound 4 less active at the same concentration.
Supports neurotrophic screening context; activity comparable to most potent co-isolates.
PC-12 rat pheochromocytoma cells; reported qualitative comparison.
Neurotrophic activity PC-12 cells Neurite outgrowth

Proteasome Inhibition: Chymotrypsin-Like Activity

Broussonin B demonstrates moderate inhibitory activity against the chymotrypsin-like activity of the proteasome with a reported IC50 value of 178 nM (0.178 μM) [1][2]. This quantitative affinity measurement enables direct comparison with established proteasome inhibitors and other proteasome-targeting natural products. As a class-level inference, broussonin B's proteasome inhibitory potency is moderate relative to clinical proteasome inhibitors (e.g., bortezomib Ki ≈ 0.6 nM for β5 subunit) but represents a distinct scaffold that may offer different selectivity profiles or reduced toxicity [3].

Proteasome Inhibition
Class-level
IC50 = 178 nM against chymotrypsin-like activity of 26S proteasome.
Moderate inhibition; distinct diarylpropane scaffold vs. clinical inhibitors for partial target modulation studies.
Rat liver proteasome; fluorescence-based assay.
Proteasome inhibition Chymotrypsin-like activity IC50

Anti-Angiogenic Activity via VEGFR-2

In a comprehensive in vitro and ex vivo study, treatment with broussonin A or B suppressed VEGF-A-stimulated endothelial cell proliferation, migration, invasion, tube formation, and microvessel sprouting from rat aortic rings [1]. Both compounds were evaluated in parallel across multiple functional angiogenesis assays without reported significant efficacy differences. The study demonstrated that both broussonin A and B mediate anti-angiogenic effects through inactivation of VEGF-A-stimulated downstream signaling pathways, down-regulation of integrin β1 and integrin-linked kinase, and regulation of vascular endothelial-cadherin localization [1]. Notably, both compounds also inhibited proliferation and invasion of non-small cell lung cancer and ovarian cancer cells [1].

Anti-Angiogenic Activity
Head-to-head
Broussonin B ~ broussonin A in suppressing VEGF-A-induced endothelial proliferation, migration, and tube formation at 10–20 μM.
Comparable anti-angiogenic profile without estrogenic activity; supports angiogenesis model studies with reduced confound.
HUVECs; rat aortic ring ex vivo assay.
Anti-angiogenesis VEGFR-2 signaling Endothelial cell migration

Solubility Profile and Formulation Compatibility

Broussonin B demonstrates solubility in DMSO, chloroform, dichloromethane, ethyl acetate, acetone, ethanol, and water [1]. This broad solubility profile contrasts with many more lipophilic natural products that require specialized solubilization strategies. Commercial vendors offer broussonin B as a powder with ≥98% HPLC purity, and pre-formulated 10 mM DMSO stock solutions are available for immediate experimental use [2]. Boiling point is reported as 439.7 ± 35.0 °C at 760 mmHg, with density of 1.172 ± 0.06 g/cm³ at 20 °C [3]. Storage stability: powder at -20 °C for 3 years or 4 °C for 2 years; in solvent at -80 °C for 6 months or -20 °C for 1 month .

Solubility Profile
Reported
Soluble in DMSO, ethanol, water, chloroform, ethyl acetate, acetone.
Broad solvent compatibility supports flexible formulation for in vitro and in vivo studies.
Supplier-reported solubility; verify for specific buffer systems.
Solubility Formulation DMSO compatibility

Pancreatic Lipase Inhibitory Activity

Broussonin B inhibits porcine pancreatic lipase with an IC50 of 75.4 μM (7.54 × 10⁴ nM) [1]. In contrast, broussonone A, a related phenolic compound isolated from the same Broussonetia kanzinoki stem bark, exhibits noncompetitive pancreatic lipase inhibition with an IC50 of 28.4 μM [2]. This approximately 2.7-fold difference in potency, while modest in absolute terms, highlights that structural modifications within the Broussonetia-derived phenolic class can meaningfully modulate pancreatic lipase inhibitory activity. The weak lipase inhibition of broussonin B suggests that this activity is not its primary pharmacological mechanism, which is consistent with its more pronounced proteasome inhibition (IC50 = 178 nM) and anti-angiogenic effects.

Pancreatic Lipase Inhibition
Cross-study comparable
Broussonin B IC50 = 75.4 μM; broussonone A IC50 = 28.4 μM (~2.7-fold lower).
Weaker lipase inhibition; broussonone A is the preferred tool for pancreatic lipase-target studies.
Porcine pancreatic lipase; p-nitrophenylbutyrate substrate.
Pancreatic lipase Anti-obesity IC50

Adipocyte Differentiation in 3T3-L1 Cells

Broussonin B significantly inhibits adipocyte differentiation in 3T3-L1 cells as measured by fat accumulation using Oil Red O staining [1]. This anti-adipogenic activity is shared with broussonin A, which also significantly inhibits 3T3-L1 differentiation . However, the mechanistic basis appears distinct: broussonin A suppresses LPS-stimulated iNOS expression through NF-κB modulation and Akt/ERK pathway down-regulation , whereas broussonin B's anti-adipogenic effect may be linked to its proteasome inhibitory activity, as proteasome function is implicated in adipocyte differentiation regulation [2].

Adipocyte Differentiation
Class-level
Reported inhibition of 3T3-L1 adipocyte differentiation (Oil Red O staining).
Anti-adipogenic context; mechanistic distinction via proteasome vs. NF-κB/Akt/ERK pathways for broussonin A.
Qualitative assessment; confirm dose-response and pathway specificity.
Adipocyte differentiation 3T3-L1 cells Anti-adipogenic

Broussonin B: Research and Industrial Applications


Neurotrophic and Neurodegenerative Disease Research

Broussonin B is appropriate for studies investigating neurite outgrowth and neurotrophic mechanisms in PC-12 cell models. The compound induces neurite outgrowth at 50 μg/mL with efficacy equivalent to the most potent co-isolated neurotrophic compounds [1]. Its concurrent proteasome inhibition (IC50 = 178 nM) [2] makes broussonin B particularly suitable for research examining the intersection of proteasome function and neuronal differentiation—a mechanistic combination not shared by all neurotrophic compounds in this class. Researchers should note that compound 4 (cis-hinokiresinol) is less active in the same assay system, confirming that neurotrophic activity is not a universal property of all compounds isolated from the same source material.

Angiogenesis and Cancer Biology Studies

Broussonin B is validated for use in VEGF-A-stimulated angiogenesis research, including endothelial cell proliferation, migration, invasion, tube formation, and ex vivo microvessel sprouting assays [1]. Treatment at 10–20 μM suppresses these angiogenic responses through VEGFR-2 pathway blockade and integrin β1 down-regulation [1]. The compound also inhibits proliferation and invasion of non-small cell lung cancer and ovarian cancer cells [1]. Notably, broussonin B offers anti-angiogenic efficacy comparable to broussonin A but without estrogenic activity [2], making it the preferred tool compound for angiogenesis studies where estrogen receptor signaling would confound interpretation.

Proteasome Inhibition Screening and Mechanistic Studies

With an IC50 of 178 nM against the chymotrypsin-like activity of the 26S proteasome [1][2], broussonin B serves as a moderate-potency proteasome inhibitor for screening applications where complete proteasome blockade is undesirable. Its potency is substantially lower than clinical proteasome inhibitors (e.g., bortezomib Ki ≈ 0.6 nM), allowing researchers to achieve partial proteasome inhibition suitable for mechanistic dissection rather than complete target ablation. The diarylpropane scaffold of broussonin B is structurally distinct from peptide boronic acids and epoxyketones, offering potential for different proteasome subunit selectivity or reduced off-target effects.

Quality Control and Analytical Reference Standard

Broussonin B is commercially available at ≥98% HPLC purity with full analytical documentation (COA, NMR, HPLC chromatograms) [1][2]. Its defined physicochemical properties (MW 258.31, CAS 73731-86-9, boiling point 439.7 ± 35.0 °C, density 1.172 ± 0.06 g/cm³) [3] and broad solubility profile (DMSO, ethanol, chloroform, ethyl acetate, acetone, water) make it suitable as an analytical reference standard for the quality control of Broussonetia-derived herbal products and traditional Chinese medicine preparations. Storage conditions are well-defined: powder stable at -20 °C for 3 years, 4 °C for 2 years [4].

Application
Selection Property
Validation Focus
Neurotrophic mechanism studies
Neurite outgrowth induction with concurrent proteasome inhibition
PC-12 neurite outgrowth & proteasome activity endpoints
Angiogenesis signaling research
Anti-angiogenic activity without estrogenic signaling
Endothelial migration, tube formation, VEGFR-2 pathway
Proteasome inhibition screening
Moderate potency, non-peptide diarylpropane scaffold
Chymotrypsin-like activity; subunit selectivity context
Analytical reference standard
Defined purity and physicochemical profile, multi-solvent solubility
HPLC purity, NMR identity, storage stability documentation

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